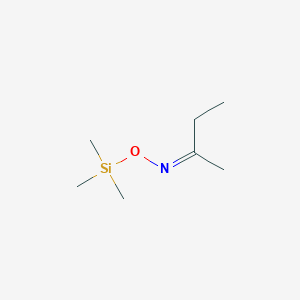

(E)-Butan-2-one O-trimethylsilyl oxime

説明

Significance of O-Silylated Oximes as Synthetic Intermediates and Reagents

O-silylated oximes, in general, are highly significant as synthetic intermediates. ijprajournal.com The silylation of the oxime's hydroxyl group enhances its stability and solubility in organic solvents, while also providing a handle for further chemical manipulation. researchgate.net These compounds are precursors to a variety of functional groups, including amines, nitriles, and amides, making them crucial in the synthesis of pharmaceuticals and other biologically active molecules. ijprajournal.comnumberanalytics.comnih.gov

The silicon-oxygen bond in O-silylated oximes is susceptible to cleavage under specific conditions, allowing for the generation of reactive intermediates. researchgate.net This controlled reactivity is a key feature that synthetic chemists exploit. For instance, the reduction of O-silylated oximes can lead to the formation of primary or secondary amines, depending on the reaction conditions and the nature of the silyl (B83357) group. acs.org Furthermore, these compounds can participate in rearrangement reactions, such as the Beckmann rearrangement, to yield amides or lactams, which are important structural motifs in many natural products and pharmaceutical agents. masterorganicchemistry.com

The versatility of O-silylated oximes extends to their use in the formation of carbon-carbon and carbon-nitrogen bonds, further highlighting their importance in constructing complex molecular frameworks. nih.govacs.org

Historical Context and Evolution of Silylated Oxime Chemistry

The chemistry of oximes dates back to the 19th century, with their initial discovery credited to the German chemist Victor Meyer. numberanalytics.com Oximes are traditionally formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comwikipedia.org For many years, their primary role was in the characterization and purification of carbonyl compounds. ijprajournal.com

The advent of organosilicon chemistry opened new avenues for the application of oximes. Silylation, the introduction of a silyl group into a molecule, became a widely used technique for protecting functional groups, including alcohols. wikipedia.orglibretexts.org The application of this methodology to oximes led to the development of O-silylated oximes. Early work in this area likely focused on the protective aspect of the silyl group.

Over time, chemists began to explore the unique reactivity of the silylated oxime functionality itself. This led to the discovery that these compounds could serve as more than just protected oximes; they were valuable synthetic intermediates in their own right. Research in recent decades has focused on developing new methods for the synthesis of O-silylated oximes and expanding their synthetic applications, including their use in radical reactions and transition-metal-catalyzed cross-coupling reactions. acs.orgnih.govsioc-journal.cn

Structural Characteristics of (E)-Butan-2-one O-trimethylsilyl Oxime within the Context of Silylated Oximes

This compound possesses a specific set of structural features that define its chemical identity and reactivity. The "(E)" designation refers to the stereochemistry around the carbon-nitrogen double bond, indicating that the ethyl group and the O-trimethylsilyl group are on opposite sides of the double bond. This geometric isomerism is a common feature of oximes derived from unsymmetrical ketones. wikipedia.org

The core of the molecule is the butan-2-one oxime skeleton. The key modification is the presence of the O-trimethylsilyl group, where a silicon atom is bonded to the oxime oxygen and three methyl groups. The Si-O bond is a crucial element of the molecule's structure and reactivity. researchgate.net

Below is a table summarizing the key structural and chemical identifiers for this compound and its parent compound, Butan-2-one oxime.

| Property | This compound | Butan-2-one oxime |

| Molecular Formula | C7H17NOSi | C4H9NO nist.gov |

| IUPAC Name | (E)-N-(butan-2-ylidene)-O-(trimethylsilyl)hydroxylamine | (2E)-N-(butan-2-ylidene)hydroxylamine |

| CAS Number | 22984-54-9 nih.gov | 96-29-7 nist.gov |

| Molecular Weight | 159.30 g/mol | 87.12 g/mol nist.gov |

| Synonyms | Methyltri(2-butanoneoximyl)silane nih.gov | Ethyl methyl ketone oxime, MEKO nist.govatamankimya.comjeeng.net |

The presence of the bulky and electron-donating trimethylsilyl (B98337) group influences the electronic and steric properties of the oxime functionality. This, in turn, affects its reactivity in various chemical transformations. For example, the size of the silyl group can impact the stereochemical outcome of reactions. acs.org

Structure

3D Structure

特性

分子式 |

C7H17NOSi |

|---|---|

分子量 |

159.30 g/mol |

IUPAC名 |

(Z)-N-trimethylsilyloxybutan-2-imine |

InChI |

InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3/b8-7- |

InChIキー |

SEAFDZSFYYHNDU-FPLPWBNLSA-N |

異性体SMILES |

CC/C(=N\O[Si](C)(C)C)/C |

正規SMILES |

CCC(=NO[Si](C)(C)C)C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for E Butan 2 One O Trimethylsilyl Oxime

O-Silylation Protocols for Ketoximes: General and Specific Approaches

The O-silylation of ketoximes is a fundamental transformation for the synthesis of silyl (B83357) oxime ethers. Several methods have been developed, each with its own advantages and specific applications.

Platinum-Catalyzed O-Silylation Strategies

Platinum-based catalysts have shown efficacy in various silylation reactions. nih.govnih.gov While direct platinum-catalyzed O-silylation of butan-2-one oxime to form the trimethylsilyl (B98337) ether is not extensively documented in readily available literature, the principle of platinum's catalytic activity in Si-O bond formation is well-established. nih.gov For instance, platinum catalysts are known to facilitate the addition of silyl groups to other functional groups. nih.gov The development of specific platinum-catalyzed methods for the O-silylation of ketoximes could offer a novel and efficient route to (E)-Butan-2-one O-trimethylsilyl oxime. Research in this area would likely focus on optimizing the catalyst system, including the choice of platinum precursor and ligands, to achieve high yields and selectivity. researchgate.net

Fluoride-Mediated Silylation and Mechanistic Considerations

Fluoride (B91410) ions are known to effectively mediate silylation reactions. researchgate.netresearchgate.net This method typically involves the use of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), to activate a silicon-containing reagent. researchgate.netorganic-chemistry.org The proposed mechanism involves the formation of a hypervalent silicon species, which is more reactive towards the oxime's hydroxyl group. researchgate.net This approach has been successfully applied to the synthesis of various silyl ethers. The reaction of butan-2-one oxime with a suitable trimethylsilylating agent in the presence of a fluoride catalyst would be a direct method for the synthesis of this compound. The choice of solvent and reaction temperature are critical parameters to control the reaction rate and minimize side reactions. A study on the fluoride-ion-mediated synthesis of unsymmetrical siloxanes highlights the utility of this approach. researchgate.net

Utilization of N,O-Bis(trimethylsilyl)hydroxylamine in Oxime Derivatization

N,O-Bis(trimethylsilyl)hydroxylamine is a powerful silylating agent used for the derivatization of various functional groups, including oximes. sigmaaldrich.comchemspider.com Its reaction with oximes provides a clean and efficient method for the formation of O-trimethylsilyl oximes. sigmaaldrich.com This reagent is particularly useful due to its high reactivity and the formation of volatile byproducts. The reaction of butan-2-one oxime with N,O-Bis(trimethylsilyl)hydroxylamine would proceed under mild conditions to yield the desired this compound.

Application of Halosilanes as Silylating Agents

Halosilanes, particularly chlorotrimethylsilane, are widely used and cost-effective silylating agents. shinetsusilicones.com The reaction of a ketoxime with a halosilane is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine (B92270). The selection of the base and solvent system is crucial to optimize the yield and prevent undesired side reactions. This method represents a classical and practical approach for the large-scale synthesis of silyl oxime ethers.

Stereoselective Synthesis of this compound

The synthesis of the (E)-isomer of butan-2-one O-trimethylsilyl oxime is of particular interest. The stereochemistry of the resulting silyl oxime ether is often dictated by the stereochemistry of the starting butan-2-one oxime. oup.com Butan-2-one oxime exists as a mixture of (E) and (Z) isomers. oup.com Separation of these isomers can be challenging. However, studies have shown that the isomers of 2-butanone (B6335102) O-trimethylsilyloxime can be separated using high-resolution gas chromatography, with an observed intensity ratio of 1:3, where the major peak was assigned to the Z-isomer. oup.com

Achieving stereoselectivity in the synthesis can be approached by either separating the oxime isomers before silylation or by developing a silylation method that proceeds with high stereoselectivity. youtube.com While methods for the highly stereoselective synthesis of ketoximes are not abundant, this remains an active area of research. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and stereoselectivity of this compound synthesis. researchgate.netresearchgate.net Key parameters that can be adjusted include the choice of silylating agent, catalyst, solvent, temperature, and reaction time.

| Parameter | Variation | Effect on Yield and Selectivity |

| Silylating Agent | Chlorotrimethylsilane, N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)hydroxylamine | Reactivity and byproducts vary. BSA and N,O-Bis(trimethylsilyl)hydroxylamine often provide cleaner reactions and higher yields. |

| Catalyst/Base | Triethylamine, Pyridine, Fluoride salts (e.g., TBAF, CsF) | The choice of base is critical for neutralizing acidic byproducts. Fluoride catalysts can enhance reactivity. |

| Solvent | Dichloromethane (B109758), Tetrahydrofuran, Acetonitrile, Toluene | Solvent polarity can influence reaction rates and the solubility of reactants and products. |

| Temperature | -78 °C to reflux | Lower temperatures can improve selectivity, while higher temperatures can increase the reaction rate. |

| Reaction Time | Varies depending on other conditions | Monitoring the reaction progress by techniques like TLC or GC is essential to determine the optimal reaction time. |

By systematically varying these parameters, a robust and efficient protocol for the synthesis of this compound can be established.

Stereochemical Aspects and Isomerism of E Butan 2 One O Trimethylsilyl Oxime

(E)/(Z) Isomerism in O-Silylated Oximes

The geometry of the C=N double bond in O-silylated oximes gives rise to two distinct stereoisomers, designated as (E) and (Z) isomers. This nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents attached to each atom of the double bond.

In the case of Butan-2-one O-trimethylsilyl oxime, the nitrogen atom is bonded to an oxygen atom (part of the O-trimethylsilyl group) and the carbon atom of the double bond. The carbon atom is bonded to a methyl group and an ethyl group.

(E)-isomer: The term (E), from the German entgegen meaning "opposite," signifies that the higher-priority substituents on the carbon and nitrogen atoms are on opposite sides of the C=N double bond. For Butan-2-one O-trimethylsilyl oxime, the ethyl group on the carbon and the O-trimethylsilyl group on the nitrogen are the higher priority groups, and in the (E)-isomer, they are positioned on opposite sides.

(Z)-isomer: The term (Z), from the German zusammen meaning "together," indicates that the higher-priority substituents are on the same side of the double bond. In the (Z)-isomer of Butan-2-one O-trimethylsilyl oxime, the ethyl group and the O-trimethylsilyl group are on the same side.

The chemical synthesis of oximes and their derivatives often results in a mixture of (E) and (Z) isomers. researchgate.net The specific geometry of the oxime can be retained during subsequent reactions, such as the formation of O-allyl oxime ethers. researchgate.net

Factors Influencing Isomeric Ratios and Configurational Stability

Several factors can influence the ratio of (E) and (Z) isomers produced during synthesis, as well as the stability of each isomer. These include steric effects, electronic effects, and reaction conditions such as temperature and the presence of catalysts.

Steric Hindrance: The size of the substituents on the silicon atom and the groups attached to the oxime carbon can significantly impact the isomeric ratio. The bulky trimethylsilyl (B98337) group can sterically interact with the substituents on the carbon atom of the C=N double bond. This steric repulsion can favor the formation of the thermodynamically more stable isomer. In many oximes, the (E)-isomer is found to be more stable due to reduced steric strain. mdpi.com

Reaction Conditions:

Temperature: The equilibration between (E) and (Z) isomers is often temperature-dependent. researchgate.net Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, potentially leading to a thermodynamic equilibrium mixture.

Solvent: The polarity of the solvent can influence the isomeric ratio. In some cases, intermolecular hydrogen bonding with the solvent can stabilize one isomer over the other. mdpi.com

Catalysts: The use of catalysts, such as copper sulfate (B86663) in the synthesis of oximes, can lead to a high degree of stereoselectivity. researchgate.net Similarly, acid catalysis can affect the rate of isomerization. Silyl (B83357) ethers, in general, are stable under neutral and basic conditions but can be sensitive to acidic conditions. numberanalytics.com

Configurational Stability: The stability of the silyl ether bond itself is a crucial factor. Poly(silyl ether)s are known to be hydrolytically degradable under acidic or basic conditions. mdpi.com While generally stable, the Si-O bond in (E)-Butan-2-one O-trimethylsilyl oxime can be cleaved under certain conditions, which could affect the integrity of the molecule during processes aimed at isomer separation or analysis.

| Factor | Influence on Isomerism |

| Steric Hindrance | The bulky trimethylsilyl group can favor the formation of the less sterically hindered isomer, often the (E)-isomer. mdpi.com |

| Temperature | Higher temperatures can facilitate the interconversion of (E) and (Z) isomers, leading to an equilibrium mixture. researchgate.net |

| Solvent Polarity | The solvent can stabilize one isomer over the other through intermolecular interactions. mdpi.com |

| Catalysts | Specific catalysts can stereoselectively favor the formation of one isomer. researchgate.net |

Methodologies for Isomer Separation and Isolation

The separation of (E) and (Z) isomers of O-silylated oximes is crucial for obtaining pure compounds for further reactions or analysis. The most common technique employed for this purpose is chromatography.

Gas Chromatography (GC): This technique is well-suited for separating volatile compounds like silyl ethers. The different boiling points and polarities of the (E) and (Z) isomers can lead to different retention times on a GC column, allowing for their separation and quantification. Methods for determining the concentration of 2-butanone (B6335102) oxime in air have been developed using gas chromatography with a flame ionization detector (GC-FID). jeeng.net

Column Chromatography: For larger scale separations, column chromatography using a solid stationary phase like silica (B1680970) gel is often employed. By carefully selecting the solvent system (mobile phase), the isomers can be eluted at different rates, leading to their separation. The purification of oxime isomers by column chromatography is a common practice. researchgate.net

Crystallization: In some instances, if one isomer selectively crystallizes from a solution containing a mixture, crystallization can be an effective method for isolation. The formation of single crystals is also essential for definitive structural elucidation by X-ray diffraction, which can unambiguously determine the (E) or (Z) configuration. mdpi.com For some oximes, obtaining suitable crystals can be challenging, with amorphous precipitates or microcrystalline conglomerates forming instead. mdpi.com

| Separation Method | Principle of Separation |

| Gas Chromatography (GC) | Separation is based on differences in the volatility and polarity of the isomers, leading to different retention times on the column. jeeng.net |

| Column Chromatography | Differential adsorption of the isomers onto a solid stationary phase allows for their separation as they are eluted with a liquid mobile phase. researchgate.net |

| Crystallization | Exploits differences in the solubility and crystal lattice energy of the isomers to selectively crystallize one from a solution. mdpi.com |

Reactivity and Mechanistic Insights into Transformations Involving E Butan 2 One O Trimethylsilyl Oxime

Rearrangement Reactions

The structural framework of (E)-Butan-2-one O-trimethylsilyl oxime is amenable to various rearrangement reactions, which are often initiated by the activation of the N-O bond. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a classic transformation of oximes into amides. wikipedia.orgorganicreactions.org For O-silylated oximes like this compound, this rearrangement and related processes can be triggered under various conditions, leading to N-substituted amides or their derivatives. The reaction is known for its stereospecificity, where the group anti-periplanar to the leaving group on the nitrogen atom migrates. wikipedia.org

The Beckmann rearrangement is frequently catalyzed by acids. wikipedia.org The reaction mechanism typically begins with the protonation of the oxygen atom of the oxime or, in this case, the silylated oxygen, to create a better leaving group. masterorganicchemistry.comunacademy.com This is followed by the migration of the alkyl group positioned trans to the N-O bond. organic-chemistry.orgchem-station.com For this compound, the ethyl group is anti-periplanar to the O-silyl group, and its migration is therefore favored, leading to the formation of N-ethylacetamide after hydrolysis of the initial intermediate.

A computational study on acetone (B3395972) oxime rearrangement in a Beckmann solution (acetic acid, hydrochloric acid, and acetic anhydride) showed that the transition state involves the migrating methyl group moving to the nitrogen in a concerted fashion as the hydroxyl group is expelled. wikipedia.org The departing oxygen is stabilized by solvent molecules. wikipedia.org A similar pathway can be envisioned for silyl (B83357) oximes, where the trimethylsilanolate is the leaving group.

Table 1: Acid Catalysts for Beckmann Rearrangement

| Catalyst | Description |

|---|---|

| Brønsted Acids (e.g., H₂SO₄, HCl) | Protonates the oxygen to facilitate leaving group departure. wikipedia.org |

| Lewis Acids (e.g., PCl₅, ZnCl₂) | Activates the N-O bond towards cleavage. wikipedia.orgchem-station.com |

The trimethylsilyl (B98337) group plays a crucial role in modifying the reactivity of the oxime. It acts as a protecting group for the hydroxyl function but more importantly, the O-trimethylsilyl group is an excellent leaving group, often better than a hydroxyl group, facilitating the rearrangement under milder conditions compared to parent oximes.

In transformations analogous to the Beckmann rearrangement, the silyl group can influence the reaction pathway. For instance, in the presence of certain reagents, a competing reaction known as the Beckmann fragmentation can occur. wikipedia.org This fragmentation is favored when the migrating group can form a stable carbocation. wikipedia.org The silyl group's electronic properties and its ability to stabilize intermediates can affect the ratio of rearrangement to fragmentation products.

O-silylated oximes can undergo a reductive rearrangement to yield secondary amines. This transformation combines a rearrangement with a reduction step, providing direct access to amines from carbonyl precursors. Research has shown that Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, can catalyze the reductive rearrangement of oxime ethers using hydrosilanes as the reducing agent. rsc.orgrsc.org

For this compound, this reaction would proceed via the migration of either the methyl or ethyl group to the nitrogen, followed by reduction of the resulting iminium or nitrilium ion intermediate. The stereochemistry of the oxime does not necessarily affect the final product, as both (E) and (Z) isomers have been shown to yield the same secondary amine product in high yields. researchgate.net

Computational studies have identified several possible mechanistic pathways for this reaction. rsc.orgrsc.org

Path A/B : These paths involve the formation of an N,O-bissilylated hydroxylamine (B1172632) intermediate, which then undergoes a ring-expanding rearrangement to an iminium ion, followed by reduction. rsc.orgrsc.org

Path C : This pathway is more akin to a classical Beckmann rearrangement, where the O-silylated oxime first converts into a nitrilium ion, which is then reduced. rsc.orgrsc.org The reduction-rearrangement sequence (Paths A/B) is often kinetically favored over the rearrangement-reduction sequence (Path C). rsc.orgrsc.org

Intramolecular Rearrangements and Cyclizations

Beyond the classical Beckmann-type reactions, silyl oxime ethers can participate in other intramolecular processes. Under specific conditions, such as mass spectrometry analysis, silyl oxime ethers undergo a McLafferty rearrangement, which is a well-studied intramolecular fragmentation reaction. nih.govnih.gov This involves the transfer of a gamma-hydrogen atom to the oxime nitrogen, followed by cleavage of a beta-bond.

In a synthetic context, intramolecular cyclizations can be initiated following a rearrangement. The nitrilium ion intermediate generated during a Beckmann rearrangement can be trapped intramolecularly by a nucleophile within the same molecule, leading to the formation of cyclic nitrogen-containing compounds. organicreactions.org While specific examples for this compound are not prevalent, the principle is a powerful tool in heterocyclic synthesis.

Cycloaddition Reactions

This compound, or more precisely, reactive intermediates derived from it, can participate in cycloaddition reactions. These reactions are pivotal for constructing heterocyclic rings, which are common motifs in pharmaceuticals and natural products.

One key strategy involves the in-situ generation of nitrile oxides from oximes. Reagents like tert-butyl hypoiodite (B1233010) (t-BuOI) can convert oximes into nitrile oxides, which are highly reactive 1,3-dipoles. organic-chemistry.org These nitrile oxides readily undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes to produce isoxazolines and isoxazoles, respectively. organic-chemistry.org The reaction of the nitrile oxide derived from butan-2-one oxime with an alkene would lead to a substituted isoxazoline (B3343090).

Another approach involves the formation of silyl iminium salts from O-silylated oximes. These intermediates can undergo cycloaddition reactions where a silyl group transfer occurs. acs.org Furthermore, oximes themselves can react with Michael acceptors in a tandem Michael addition–1,3-dipolar cycloaddition process to yield isoxazolidines. rsc.org The silylation of the oxime can modulate the reactivity and selectivity of these cycloaddition cascades.

Table 2: Cycloaddition Reactions Involving Oxime Derivatives

| Reaction Type | Intermediate | Product | Description |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline/Isoxazole (B147169) | Generated in situ from the oxime, the nitrile oxide reacts with alkenes or alkynes. organic-chemistry.org |

| Tandem Michael Addition/Cycloaddition | Nitrone | Isoxazolidine | The oxime adds to a Michael acceptor, followed by an intramolecular 1,3-dipolar cycloaddition. rsc.orgrsc.org |

(3+2) Cycloaddition with Nitrile N-Oxide Precursors and Related Species

While direct studies on this compound are limited, the reactivity of analogous oximes and their derivatives provides a framework for understanding its behavior. O-silylated oximes can be precursors for nitrile oxides, which are key components in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles like isoxazolines and isoxazoles. organic-chemistry.orgtandfonline.com The in situ generation of nitrile oxides from oximes is a common and efficient strategy. organic-chemistry.orgtandfonline.comnih.gov Various oxidizing agents can be employed for this transformation. tandfonline.com For instance, the use of tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI, has been reported as a powerful reagent for the cycloaddition of oximes with alkenes and alkynes under mild conditions. organic-chemistry.orgnih.gov

The general scheme for the [3+2] cycloaddition involves the reaction of a nitrile oxide, generated from an oxime precursor, with a dipolarophile, such as an alkene or alkyne. This reaction is a highly efficient method for constructing isoxazoline and isoxazole rings, which are prevalent motifs in many biologically active compounds and are valuable synthetic intermediates. tandfonline.com The reaction generally proceeds with good to excellent yields and can be performed under various conditions, including solvent-free mechanochemical methods. tandfonline.comtandfonline.com

Formation of Heterocyclic Systems via Cycloaddition Pathways

The [3+2] cycloaddition of nitrile oxides, which can be derived from oximes, with various dipolarophiles is a cornerstone for the synthesis of isoxazole and isoxazoline heterocycles. tandfonline.com This methodology is prized for its atom economy and the ability to introduce significant molecular complexity in a single step. The reaction tolerates a wide range of functional groups on both the nitrile oxide precursor and the dipolarophile. tandfonline.com

For example, studies on various aldoximes have shown that they react with a diverse set of alkenes, including acrylate (B77674) esters, acrylonitrile, and styrene, to afford the corresponding isoxazolines in good yields. tandfonline.com Similarly, alkynes react to form isoxazoles. tandfonline.com The regioselectivity of the cycloaddition is a critical aspect, and in many cases, it is highly controlled.

| Dipolarophile | Product | Yield (%) | Reference |

| tert-Butyl acrylate | Isoxazoline derivative | 82 | tandfonline.com |

| Acrylonitrile | Isoxazoline derivative | 72 | tandfonline.com |

| Chalcone | Isoxazoline derivative | 66 | tandfonline.com |

This table presents data for the [3+2] cycloaddition of (E)-4-methylbenzaldehyde oxime with various alkenes, serving as a model for the reactivity of oxime derivatives.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic and electrophilic properties. The oxygen atom of the oxime ether can act as a nucleophile, participating in reactions such as O-alkylation and O-arylation. organic-chemistry.org The nucleophilicity of the oxygen can be influenced by the nature of the substituents on the oxime.

Conversely, the carbon atom of the C=N bond can exhibit electrophilic character, making it susceptible to attack by nucleophiles. The silicon atom in the trimethylsilyl group is also an electrophilic center and can be attacked by nucleophiles, leading to cleavage of the O-Si bond. rsc.org The dual reactivity allows silyl oxime ethers to participate in a wide array of chemical transformations. The electrophilicity of the silicon atom makes the trimethylsilyl group an excellent protecting group for the oxime's hydroxyl functionality, which can be readily removed under mild conditions.

Computational and Theoretical Mechanistic Studies

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of chemical reactions involving oximes and their derivatives. Theoretical studies provide insights into transition state structures, reaction pathways, and the factors governing selectivity.

Quantum Chemical Calculations of Transition States and Reaction Pathways

Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of cycloaddition reactions. For instance, theoretical studies on the [3+2] cycloaddition reactions of nitrilimines, which are structurally related to nitrile oxides, with ethene have been performed. researchgate.net These studies help in understanding the energetics of the reaction, including the activation barriers and reaction exothermicities.

In a study on the fragmentation of oxime and silyl oxime ether positive ions, DFT calculations were used to probe the mechanism of the McLafferty rearrangement. nih.gov The calculations revealed that for t-butyldimethylsilyl oxime ethers, the reaction proceeds via a stepwise mechanism, with the hydrogen transfer step being rate-limiting in some cases. nih.gov Such studies provide a detailed picture of the potential energy surface and help in rationalizing the observed experimental outcomes.

Molecular Electron Density Theory (MEDT) Analysis in Cycloaddition Processes

The Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the electronic aspects of cycloaddition reactions. While a specific MEDT analysis for this compound is not available, studies on related systems provide valuable insights. MEDT analysis focuses on the changes in electron density along the reaction coordinate to understand the flow of electrons and the nature of bond formation.

For example, an MEDT study on the [3+2] cycloaddition reaction between a nitrone and an alkene revealed that the reaction proceeds through a two-stage one-step mechanism. tandfonline.com This type of analysis can predict the regioselectivity and stereoselectivity of cycloaddition reactions by examining the interactions between the frontier molecular orbitals of the reactants.

Strategic Applications of E Butan 2 One O Trimethylsilyl Oxime in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Compounds

The silylated oxime serves as a valuable precursor for introducing nitrogen into organic frameworks, facilitating the synthesis of several important functional groups.

Synthesis of Substituted Amides and Lactams

(E)-Butan-2-one O-trimethylsilyl oxime can be utilized in reactions that ultimately yield substituted amides and their cyclic counterparts, lactams. A key transformation enabling this is the Beckmann rearrangement. This reaction typically involves the conversion of a ketoxime to an amide in the presence of an acid. nih.gov While direct use of this compound in this context is less common, the underlying principle of oxime rearrangement is a cornerstone of amide and lactam synthesis. For instance, the Beckmann rearrangement of cyclohexanone (B45756) oxime is a large-scale industrial process for producing ε-caprolactam, the monomer for Nylon-6. nih.gov The silyl (B83357) ether group in this compound can act as a protecting group, which after a specific reaction, can be deprotected to reveal the oxime for subsequent rearrangement.

| Precursor | Reagents and Conditions | Product | Yield |

| Ketoxime | Acid catalyst | Amide | Varies |

| Cyclohexanone oxime | Acid catalyst | ε-Caprolactam | High |

| Tricyclic allylated compound | Ring-Rearrangement Metathesis (RRM) | Tricyclic lactam | - |

Table 1: Examples of Amide and Lactam Synthesis from Oxime Precursors

Preparation of Nitriles, Amines, and Hydroxylamines

The versatility of this compound extends to the synthesis of nitriles, amines, and hydroxylamines.

Nitriles: Aldoximes can be readily converted to nitriles under mild conditions. nih.gov The dehydration of aldoximes, which can be formed from aldehydes, is a common method for nitrile synthesis. organic-chemistry.org While this compound is a ketoxime derivative, the chemistry of oximes is broadly applicable. For example, cyclobutanone (B123998) oxime derivatives can undergo ring-opening cross-coupling reactions to form δ-olefin-containing aliphatic nitriles. nih.govbeilstein-journals.orgresearchgate.net This highlights the potential for silylated oximes to serve as precursors to nitriles through various reaction pathways.

Amines: The reduction of oximes and their derivatives is a well-established method for the synthesis of primary amines. The reduction of oxime acetates using diborane (B8814927) has been reported to yield amines in good yields. researchgate.net Asymmetric reduction of ketoxime O-trimethylsilyl ethers, including the derivative of 2-butanone (B6335102), can produce optically active primary amines. koreascience.kr This method offers a pathway to chiral amines, which are valuable building blocks in medicinal chemistry.

Hydroxylamines: The controlled reduction of oximes can also lead to the formation of hydroxylamines. The asymmetric hydrogenation of oximes has been applied to the synthesis of chiral hydroxylamines. nsf.gov

| Starting Material | Product | Key Transformation |

| Aldoxime | Nitrile | Dehydration nih.govorganic-chemistry.org |

| Cyclobutanone oxime derivative | δ-Olefin-containing aliphatic nitrile | Ring-opening cross-coupling nih.govbeilstein-journals.orgresearchgate.net |

| Ketoxime O-trimethylsilyl ether | Chiral primary amine | Asymmetric reduction koreascience.kr |

| Oxime | Chiral hydroxylamine (B1172632) | Asymmetric hydrogenation nsf.gov |

Table 2: Synthesis of Nitriles, Amines, and Hydroxylamines from Oxime Derivatives

Utility in Heterocyclic Chemistry

This compound and related silylated oximes are valuable intermediates in the synthesis of various heterocyclic compounds.

Regioselective Synthesis of Isoxazoles and Analogous Heterocycles

One of the most significant applications of oximes in heterocyclic synthesis is in the construction of the isoxazole (B147169) ring system. The [3+2] cycloaddition reaction of nitrile oxides, which can be generated in situ from oximes, with alkenes or alkynes is a powerful method for isoxazole synthesis. nih.gov This approach allows for a high degree of regioselectivity. nih.govnih.govrsc.org For instance, the reaction of a nitrile oxide with an alkene can be highly regioselective, leading to the preferential formation of one regioisomer. nih.gov

| Reactants | Product | Reaction Type |

| Nitrile oxide (from oxime) + Alkyne/Alkene | Isoxazole | [3+2] Cycloaddition nih.gov |

| Halogenoximes + Vinylphosphonates | 3,5- and 3,4-disubstituted isoxazoles | [3+2] Cycloaddition rsc.org |

Table 3: Synthesis of Isoxazoles via [3+2] Cycloaddition

Precursor for Dihydrofuranone and Dihydropyranone Oximes

While direct synthesis of dihydrofuranone and dihydropyranone oximes from this compound is not extensively documented, the general reactivity of oximes suggests their potential as precursors. The functional group transformations involving the oxime and silyl ether moieties could be leveraged to construct these larger heterocyclic rings.

Role in the Synthesis of Spirocyclic Systems

Oximes can be instrumental in the synthesis of spirocyclic systems. The Beckmann rearrangement of spirocyclic oximes has been studied, revealing pathways to either lactams or fragmented products depending on the stereochemistry of the oxime isomer (syn or anti). nih.gov This demonstrates the potential to use the inherent reactivity of the oxime group to access complex spirocyclic architectures.

Participation in Carbon-Carbon Bond-Forming Reactions

The silyl oxime ether functionality of this compound allows it to serve as a nucleophile in reactions that form new carbon-carbon bonds. This reactivity is analogous to that of silyl enol ethers, which are widely used enolate surrogates.

Directed Aldol-Type Reactions and Related Catalytic Processes

This compound is an effective nucleophile in directed aldol-type reactions, most notably the Mukaiyama aldol (B89426) addition. wikipedia.orgorganic-chemistry.org This reaction involves the Lewis acid-catalyzed addition of a silyl enol ether (or in this case, a silyl oxime ether) to a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgnih.gov The use of a pre-formed silyl oxime ether avoids issues common to traditional base-catalyzed aldol reactions, such as self-condensation of the carbonyl partner. u-tokyo.ac.jp

The general mechanism, shown in Scheme 1, involves the activation of the aldehyde electrophile by coordination with a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). nih.govmsu.edu This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl oxime ether. A subsequent workup step then hydrolyzes the resulting intermediate to afford the β-hydroxy oxime product. The trimethylsilyl (B98337) group effectively acts as a sterically demanding proton equivalent that activates the enol form and traps the resulting alkoxide. organic-chemistry.org

Scheme 1: General Mechanism of the Mukaiyama Aldol-Type Reaction

The reaction can be catalyzed by various Lewis acids, and the choice of catalyst can influence the reaction's efficiency and selectivity. organic-chemistry.org This methodology provides a reliable route to complex molecules by forming a carbon-carbon bond at the α-position of butan-2-one.

Applications as Protecting Group Equivalents and Reactive Intermediates

Beyond its role in C-C bond formation, this compound exhibits dual utility as both a stable protecting group and a precursor to highly reactive species.

The oxime functionality is a well-established protecting group for aldehydes and ketones. fiveable.me Silylation of the oxime oxygen to form the O-trimethylsilyl ether enhances its stability, making it robust under a variety of non-acidic and non-fluoride conditions. chem-station.com This allows for chemical manipulations on other parts of a molecule without affecting the masked carbonyl group of butan-2-one. libretexts.org The stability of silyl ethers generally increases with steric bulk, and while trimethylsilyl (TMS) is relatively labile, it offers sufficient stability for many synthetic steps. chem-station.comwikipedia.org

Conversely, the N-O bond of the silyl oxime ether can be cleaved to generate valuable reactive intermediates. Under single-electron transfer (SET) conditions, often initiated by photoredox catalysis or reducing agents like SmI₂, O-substituted oximes can undergo reductive cleavage of the N-O bond to form iminyl radicals. researchgate.netresearchgate.netorganic-chemistry.org The generation of the butan-2-one iminyl radical from this compound opens pathways to various nitrogen-containing heterocycles through intramolecular cyclization reactions. researchgate.netresearchgate.net This transformation highlights the compound's utility in radical chemistry for the construction of complex molecular architectures.

Selective Cleavage and Deprotection to Carbonyl Compounds

A crucial aspect of any protecting group strategy is the ability to efficiently and selectively remove it to reveal the original functional group. The regeneration of butan-2-one from this compound requires the cleavage of two bonds: the Si-O bond and the C=N bond of the oxime.

The cleavage of the trimethylsilyl (TMS) group is typically achieved under mild acidic conditions or by using a fluoride (B91410) ion source. gelest.comresearchgate.net Reagents such as tetra-n-butylammonium fluoride (TBAF) in THF or aqueous hydrofluoric acid (HF) are highly effective for desilylation. wikipedia.orggelest.com The high strength of the Si-F bond provides the thermodynamic driving force for fluoride-mediated cleavage. harvard.edu

Once the silyl group is removed to yield butan-2-one oxime, the oxime itself can be hydrolyzed back to the parent ketone. This can be accomplished under various conditions. Mild oxidative cleavage methods or treatment with reagents like cupric chloride (CuCl₂ · 2H₂O) are effective for this transformation. organic-chemistry.org The entire deprotection can often be performed in a one-pot sequence by first cleaving the silyl ether and then hydrolyzing the oxime.

Table 2: Common Reagents for Deprotection

| Step | Bond Cleaved | Reagent Class | Specific Examples |

|---|---|---|---|

| Desilylation | Si-O | Fluoride Sources | Tetrabutylammonium (B224687) fluoride (TBAF), Hydrofluoric acid (HF) gelest.com |

| Acidic Conditions | Dilute HCl, Acetic Acid (AcOH) numberanalytics.com |

| Oxime Cleavage | C=N | Hydrolysis/Oxidation | CuCl₂ · 2H₂O, 2-Iodylbenzoic acid (IBX) organic-chemistry.org |

Analytical and Spectroscopic Characterization Methodologies for Mechanistic Elucidation and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust analytical tool, synergizing the separation prowess of gas chromatography with the powerful identification capabilities of mass spectrometry. This combination is exceptionally suitable for the analysis of volatile compounds such as (E)-Butan-2-one O-trimethylsilyl oxime. The technique allows for the separation of the (E) and (Z) isomers, which can be crucial for understanding the stereochemistry of the reactions in which they are involved. nih.govdntb.gov.ua

Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), a process that induces fragmentation in predictable patterns. The resultant mass spectrum serves as a unique molecular fingerprint, displaying the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern is a key determinant in the identification of this compound.

A noteworthy fragmentation pathway for silylated oximes is the McLafferty rearrangement. nih.govdntb.gov.uaresearchgate.netnih.gov This intramolecular reaction involves the transfer of a γ-hydrogen atom to a radical cation, culminating in the cleavage of a β-bond to yield a neutral molecule and a new radical cation. nih.govresearchgate.net The presence and relative abundance of ions generated from the McLafferty rearrangement, alongside other characteristic fragmentation patterns, facilitate the unambiguous identification of this compound and its differentiation from other isomers. nih.govdntb.gov.ua Studies have shown that the oxime group enhances the McLafferty rearrangement compared to a carbonyl group. nih.govnih.gov

Key fragment ions for trimethylsilyl (B98337) (TMS) derivatives often include the [M-15]⁺ ion, from the loss of a methyl group, and a prominent peak at m/z 73, which corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺. researchgate.netnih.gov The fragmentation of O-trimethylsilyl oximes can also be characterized by the loss of a trimethylsilanol (B90980) group (TMSOH). researchgate.net

Table 1: Characteristic GC-MS Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [M]⁺ | 159 | Molecular Ion |

| [M-15]⁺ | 144 | Loss of a methyl radical (•CH₃) from the TMS group |

| [M-29]⁺ | 130 | Loss of an ethyl radical (•C₂H₅) |

| [M-43]⁺ | 116 | Loss of a propyl radical (•C₃H₇) or an acetyl radical (•COCH₃) |

| [M-57]⁺ | 102 | Loss of a butyl radical (•C₄H₉) |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |

| Note: The relative abundances of these ions can vary depending on the specific GC-MS instrumentation and analytical conditions. |

GC-MS is an invaluable asset for monitoring the progress of chemical reactions, either in real-time or through the analysis of aliquots. By tracking the consumption of reactants and the emergence of products over time, chemists can elucidate reaction kinetics and optimize parameters such as temperature, pressure, and catalyst concentration. brjac.com.brnih.gov

In the synthesis of this compound from butan-2-one and a silylating agent, GC-MS can be employed to monitor the conversion of the initial ketone. youtube.comresearchgate.netresearchgate.net A significant advantage of this technique is its ability to differentiate between the desired (E) isomer and the potential (Z) isomer, thereby providing critical data on the stereoselectivity of the reaction. nih.govdntb.gov.ua The quantification of peak areas in the chromatogram allows for the precise determination of the product distribution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a fundamental technique for the definitive determination of molecular structure. It provides exhaustive information regarding the chemical environment of hydrogen and carbon atoms within a molecule.

The (E) and (Z) isomers of butan-2-one O-trimethylsilyl oxime will produce distinct NMR spectra. The different spatial arrangement of substituents around the C=N bond creates unique magnetic environments for the atoms, leading to different chemical shifts. For example, the chemical shifts of the methyl and ethyl groups attached to the iminyl carbon will vary between the (E) and (Z) isomers due to the anisotropic effects of the nitrogen lone pair and the bulky trimethylsilyl group. nih.gov

Table 2: Representative ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Si(CH₃)₃ | ~0.2 | singlet | Protons of the trimethylsilyl group |

| CH₃-C=N | ~1.89 | singlet | Protons of the methyl group attached to the iminyl carbon |

| CH₃-CH₂-C=N | ~1.09 | triplet | Protons of the terminal methyl group of the ethyl substituent |

| CH₃-CH₂-C=N | ~2.24 | quartet | Protons of the methylene (B1212753) group of the ethyl substituent |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is partially derived from spectral data for butan-2-one oxime. chemicalbook.com |

Table 3: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| Si(CH₃)₃ | ~0.5 | Carbons of the trimethylsilyl group |

| CH₃-C=N | ~15-20 | Carbon of the methyl group attached to the iminyl carbon |

| CH₃-CH₂-C=N | ~10-15 | Carbon of the terminal methyl group of the ethyl substituent |

| CH₃-CH₂-C=N | ~25-30 | Carbon of the methylene group of the ethyl substituent |

| C=N | ~160-170 | Iminyl carbon |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is partially derived from spectral data for butan-2-one oxime. chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy is a technique utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces bond vibrations at specific frequencies. docbrown.infoechemi.com

In the synthesis of this compound from butan-2-one, IR spectroscopy can effectively monitor the reaction's progress. This is achieved by observing the disappearance of the strong carbonyl (C=O) stretching vibration of the starting ketone, typically found around 1715 cm⁻¹, and the concurrent appearance of the characteristic imine (C=N) stretching vibration of the oxime product, which is expected around 1650 cm⁻¹. docbrown.infoechemi.comresearchgate.net The incorporation of the trimethylsilyl group is confirmed by the presence of strong Si-O and Si-C stretching vibrations. researchgate.net

Table 4: Key IR Absorption Frequencies for Monitoring the Formation of this compound

| Functional Group | Characteristic Absorption Frequency (cm⁻¹) | Significance |

| C=O (ketone) | ~1715 | Disappears as the starting material is consumed. docbrown.infoechemi.com |

| C=N (oxime) | ~1650 | Appears as the product is formed. researchgate.net |

| Si-O | ~940-1100 | Indicates the formation of the silyl (B83357) ether linkage. |

| Si-C | ~1250, ~840 | Confirms the presence of the trimethylsilyl group. |

Through the application of these powerful analytical and spectroscopic techniques, a comprehensive understanding of this compound can be achieved, encompassing its fundamental structure and its behavior in complex chemical environments.

Comparative Studies and Future Research Directions

Comparison with Other O-Silylated Oximes and Related Silyl (B83357) Reagents

(E)-Butan-2-one O-trimethylsilyl oxime belongs to a broader class of O-silylated oximes, which are themselves part of the larger family of silyl ethers. The reactivity and utility of these compounds are significantly influenced by the nature of the silyl group and the structure of the parent oxime.

A key point of comparison lies in the stability and reactivity imparted by different silyl groups. The trimethylsilyl (B98337) (TMS) group in this compound is known for its relatively high reactivity and ease of cleavage. This contrasts with bulkier silyl groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), which offer greater stability. This difference in stability is a critical factor in their synthetic applications. For instance, a general method for the O-silylation of aldoximes and ketoximes utilizes various chlorosilanes, including TMSCl, TBSCl, and TIPSCl, highlighting the accessibility of a range of silylated oximes with tailored stabilities. tandfonline.com

The reactivity of O-silylated oximes can also be compared to other silyl reagents. For example, O-acetyl oximes have been investigated as directing groups in palladium-catalyzed C–H bond functionalization. nih.gov While effective, the O-acetyl group is often more readily cleaved than silyl ether counterparts, which can be an advantage or disadvantage depending on the desired synthetic outcome. nih.gov

The fragmentation behavior of O-silylated oximes under mass spectrometry conditions also provides a basis for comparison. Studies on the McLafferty rearrangement in odd-electron positive ions of carbonyls, oximes, and silyl oxime ethers have shown that the presence of the oxime and silyl ether functionalities influences the fragmentation pathways. nih.gov For instance, for t-butyldimethylsilyl oxime ethers with an oxygen in the β-position, the McLafferty rearrangement is accompanied by the loss of the t-butyl radical. nih.gov

Table 1: Comparison of Common Silyl Groups in O-Silylated Oximes

| Silyl Group | Abbreviation | Key Features |

|---|---|---|

| Trimethylsilyl | TMS | High reactivity, easily cleaved. |

| tert-Butyldimethylsilyl | TBDMS/TBS | Increased steric bulk, greater stability than TMS. |

| Triisopropylsilyl | TIPS | Very bulky, high stability. |

Emerging Synthetic Methodologies for O-Silylated Oximes

The synthesis of O-silylated oximes has traditionally been achieved through the condensation of an oxime with a silyl halide in the presence of a base. tandfonline.com However, research continues to focus on developing more efficient, milder, and general methods.

One area of development is the use of photocatalysis. nsf.govmdpi.com Photoredox catalysis, in particular, has been shown to be effective for the fragmentation of N–O bonds in oxime derivatives, which could be adapted for novel synthetic routes to O-silylated oximes. nsf.govmdpi.com These methods often proceed under mild conditions and offer high functional group tolerance.

Another emerging trend is the development of uncatalyzed or base-free methods. A study demonstrated the efficient O-silylation of aldoximes and ketoximes at room temperature using various chlorosilanes in dichloromethane (B109758) or THF with imidazole (B134444) as a base to trap the generated hydrochloric acid. tandfonline.com This approach simplifies the reaction setup and purification process.

Furthermore, the reactivity of oximes towards transition metals is being explored for the development of new catalytic cycles for their synthesis and functionalization. nsf.govresearchgate.net These methodologies could lead to more atom-economical and environmentally benign processes for preparing O-silylated oximes.

Unexplored Reactivity Pathways and Synthetic Opportunities

While the fundamental reactivity of O-silylated oximes is relatively well-understood, there remain significant opportunities to explore new reaction pathways. The N–O bond in these compounds is comparatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate iminyl and O-centered radicals. mdpi.com

The generation of iminyl radicals from oxime derivatives opens up a vast landscape of potential reactions. nsf.govmdpi.com These radicals can participate in additions to π-systems, cyclizations, and other bond-forming reactions to create complex nitrogen-containing molecules. nsf.govrsc.org For example, the generation of iminyl radicals from oxime esters has been utilized in the synthesis of pyrroline-functionalized phenanthridines. dntb.gov.ua

The unique electronic properties of the oxime functional group, with its dual nucleophilic sites at oxygen and nitrogen and an ambiphilic carbon, suggest that this compound could be a versatile building block for the synthesis of various heterocycles. nsf.gov Exploring its participation in cycloaddition reactions, such as [2+2] cycloadditions to form azetidines, could be a fruitful area of research. nsf.gov

Furthermore, the potential for O-silylated oximes to act as ligands in catalysis is an area that warrants further investigation. numberanalytics.com The electronic and steric properties of this compound could be tuned to influence the activity and selectivity of metal catalysts in a variety of transformations. numberanalytics.com

Integration of this compound into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation. The integration of this compound into such reaction sequences holds significant promise.

The inherent reactivity of the O-silylated oxime functionality makes it an ideal candidate for participation in cascade reactions. For instance, a cascade reaction involving an initial oxime formation, followed by cyclization to a nitrone and subsequent intermolecular dipolar cycloaddition, has been reported for the synthesis of isoxazolidines. rsc.org While this example does not directly involve a pre-formed O-silylated oxime, it demonstrates the potential for the oxime moiety to trigger complex reaction cascades.

A four-component coupling reaction involving an alkyl radical, two molecules of carbon monoxide, and a sulfonyl oxime ether has been shown to produce cyclopentanones. cmu.edu This highlights the potential for O-silylated oximes to be incorporated into complex MCRs. The TMS group in this compound could serve as a protecting group that is cleaved in situ to reveal a reactive oxime for subsequent transformations within a cascade sequence.

Furthermore, iron-catalyzed oxidative [3+3] annulation of oxime esters with inactivated saturated ketones has been developed for the synthesis of highly substituted pyridines. nih.gov This cascade strategy involves an oxidative dehydrogenation/annulation/oxidative aromatization sequence. nih.gov Adapting such methodologies to utilize this compound could provide a novel and efficient route to a variety of pyridine (B92270) derivatives.

Table 2: Potential Cascade/Multicomponent Reactions Involving this compound

| Reaction Type | Key Transformation | Potential Product |

|---|---|---|

| Radical Cascade | Iminyl radical cyclization | Nitrogen-containing heterocycles |

| Cycloaddition Cascade | Nitrone formation and cycloaddition | Isoxazolidines |

| Multicomponent Coupling | Annulation with other synthons | Substituted pyridines, cyclopentanones |

Q & A

Basic Research Questions

Q. How can researchers characterize the physicochemical properties of (E)-Butan-2-one O-trimethylsilyl oxime when data is limited?

- Methodological Approach :

- Use experimental techniques like differential scanning calorimetry (DSC) for determining melting points and thermogravimetric analysis (TGA) for decomposition temperatures.

- Employ gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to infer solubility and stability in various solvents.

- Reference computational methods (e.g., COSMO-RS) to predict log Pow (octanol-water partition coefficient) and vapor pressure .

Q. What protocols are recommended for safe handling and storage of this compound in laboratory settings?

- Safety Measures :

- Use NIOSH-approved P95/P100 respirators for aerosol exposure and nitrile gloves to prevent dermal contact.

- Store in airtight containers under inert gas (e.g., argon) at temperatures below 25°C to prevent hydrolysis or oxidation.

- Implement fume hoods for synthesis and purification steps to minimize inhalation risks .

Q. What synthetic routes are available for preparing this compound?

- Synthetic Strategies :

- Condensation of butan-2-one with hydroxylamine hydrochloride under basic conditions (pH 9–10), followed by silylation using trimethylsilyl chloride in anhydrous tetrahydrofuran (THF) .

- Optimize reaction yields via kinetic control by maintaining low temperatures (0–5°C) during oxime formation .

Advanced Research Questions

Q. How can advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Analytical Workflow :

- Combine X-ray crystallography for absolute configuration determination (e.g., torsion angles between oxime and silyl groups) with 2D NMR (COSY, HSQC) to assign stereochemistry .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- Case Study : A study on (E)-4-phenylbutan-2-one oxime revealed a 73.7° torsion angle between the oxime unit and aromatic ring via crystallography .

Q. What strategies enhance the biological activity of metal complexes derived from this compound ligands?

- Coordination Chemistry Insights :

- Design ligands with electron-withdrawing substituents (e.g., triazole or pyridine) to increase metal-binding affinity.

- Screen Ni(II), Cu(II), and Pt(IV) complexes for cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7). A Pt(IV) complex showed selective toxicity against breast cancer cells with minimal impact on normal cells (WRL-68) .

Q. How can environmental exposure to this compound be monitored in occupational settings?

- Environmental Monitoring :

- Deploy silica gel samplers followed by GC-FID analysis to detect airborne oxime aerosols (detection limit: 6.79 ng/mL). Validate methods per EN 482 guidelines for precision (relative uncertainty: 11.19%) .

- Correlate exposure levels with workplace safety protocols, such as adherence to Maximum Admissible Concentrations (MAC: 1 mg/m³) .

Q. What computational tools predict the ecological impact of this compound in absence of experimental data?

- Risk Assessment Framework :

- Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradability (e.g., BIOWIN) and aquatic toxicity (ECOSAR).

- Cross-reference with EPA DSSTox databases for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。